6-Amino-5-(trifluoromethyl)indolin-2-one: A Privileged Scaffold for Targeted Therapeutics
6-Amino-5-(trifluoromethyl)indolin-2-one: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the indolin-2-one (oxindole) core has emerged as a highly privileged scaffold, particularly in the design of Receptor Tyrosine Kinase (RTK) inhibitors[1]. The compound 6-Amino-5-(trifluoromethyl)indolin-2-one (CAS: 1539254-40-4) represents a highly optimized building block that merges the hinge-binding capabilities of the oxindole core with the metabolic stability and lipophilicity of a trifluoromethyl group, alongside a versatile amino synthetic handle[2].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with an in-depth analysis of this molecule's physicochemical properties, synthetic pathways, and biological evaluation protocols. The methodologies detailed herein are designed as self-validating systems to ensure experimental reproducibility and scientific integrity.
Structural and Physicochemical Profiling
The strategic placement of functional groups on the indolin-2-one core dictates its pharmacological profile.
-
The Indolin-2-one Core: Acts as an adenine mimetic. The lactam moiety provides a dual hydrogen-bond donor (NH) and acceptor (C=O) system, which perfectly complements the backbone amides of the kinase hinge region[1].
-
The 5-Trifluoromethyl (-CF₃) Group: The -CF₃ group at the 5-position serves a dual purpose. First, it is highly electron-withdrawing and lipophilic, allowing the molecule to deeply penetrate and occupy hydrophobic pockets (such as the DFG-out pocket in Type II inhibitors). Second, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable 5-position, significantly enhancing the pharmacokinetic half-life of the resulting drug.
-
The 6-Amino (-NH₂) Group: This group acts as a critical synthetic handle. It allows for rapid diversification via amidation, urea formation, or reductive amination to explore Structure-Activity Relationships (SAR) pointing toward the solvent-exposed channel of the kinase.
Table 1: Physicochemical Properties & Pharmacological Impact
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 216.16 g/mol [2] | Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for further derivatization. |
| Chemical Formula | C₉H₇F₃N₂O[2] | - |
| CAS Number | 1539254-40-4[2] | Commercially available building block for high-throughput library synthesis. |
| H-Bond Donors | 2 (Lactam NH, Aniline NH₂) | Enables critical hinge region and solvent channel interactions. |
| H-Bond Acceptors | 1 (Lactam C=O) | Accepts H-bonds from the kinase hinge backbone (e.g., from a backbone NH). |
Synthetic Pathways and Methodologies
The synthesis of highly functionalized oxindoles often requires careful control of regioselectivity[3][4]. The most robust route to 6-amino-5-(trifluoromethyl)indolin-2-one involves the nitration of 5-(trifluoromethyl)indolin-2-one followed by a controlled catalytic reduction.
Fig 1: Two-step synthesis of 6-amino-5-(trifluoromethyl)indolin-2-one via nitration and reduction.
Protocol 1: Catalytic Reduction of 6-Nitro-5-(trifluoromethyl)indolin-2-one
Note: This protocol utilizes a self-validating feedback loop via LC-MS to prevent over-reduction or incomplete conversion.
Reagents & Materials:
-
6-Nitro-5-(trifluoromethyl)indolin-2-one (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Ethanol / Ethyl Acetate (1:1 v/v, anhydrous)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro-oxindole precursor in the EtOH/EtOAc solvent mixture within a heavy-walled hydrogenation flask. Causality: The mixed solvent system ensures the solubility of both the nitro starting material and the more polar amino product.
-
Inert Atmosphere: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst. Causality: Adding Pd/C under an inert atmosphere prevents the pyrophoric ignition of solvent vapors.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Pressurize to 30 psi using a Parr shaker or utilize a standard H₂ balloon for smaller scales. Stir vigorously at room temperature for 4–6 hours.
-
In-Process Validation: Pause the reaction, purge with Argon, and sample 10 µL of the mixture. Analyze via LC-MS and TLC (Hexanes:EtOAc 1:1). Validation check: The reaction is complete only when the mass peak corresponding to the nitro precursor is entirely replaced by the [M+H]+ 217.1 peak of the amino product.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc. Causality: Celite filtration safely sequesters the catalyst, preventing heavy metal contamination in downstream biological assays.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography if trace impurities are detected, yielding the pure 6-amino-5-(trifluoromethyl)indolin-2-one as a solid.
Pharmacophore Modeling in Kinase Inhibition
When derivatized, this building block acts as a potent competitive inhibitor at the ATP-binding site of kinases. The spatial arrangement of the functional groups dictates a highly specific binding modality.
Fig 2: Pharmacophore model of 6-amino-5-(trifluoromethyl)indolin-2-one in kinase ATP-binding sites.
Experimental Workflows for Biological Evaluation
Once the 6-amino group is derivatized (e.g., into a target drug candidate), its biological efficacy must be quantified. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol is designed to measure the IC₅₀ of these oxindole derivatives against a target kinase (e.g., VEGFR2 or FGFR).
Protocol 2: Self-Validating TR-FRET Kinase Assay
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxindole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume delivery.
-
Enzyme Incubation: Add 5 µL of the target kinase (diluted in assay buffer containing HEPES, MgCl₂, and 0.01% Tween-20) to the wells. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase, which is strictly required for accurate IC₅₀ determination of slow-binding oxindole inhibitors.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's apparent K_m) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Reaction Quench & Detection: Add 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.
-
Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using the positive control (e.g., Sunitinib, a known oxindole inhibitor[1]) and negative control (DMSO only) wells. A Z'-factor > 0.6 validates the assay's robustness and confirms that the generated IC₅₀ data is statistically reliable.
-
References
-
National Center for Biotechnology Information. "6-Amino-5-(trifluoromethyl)indolin-2-one". PubChem Compound Summary. URL:[Link]
-
Fischer, J., & Childers, W. E. (Eds.). "Successful Drug Discovery, Volume 2: Structure–Activity Relationships of Oxindole Kinase Inhibitors". Wiley-VCH. URL: [Link]
-
Hennessy, E. J. "The Development and Application of Metal-Catalyzed Processes for Organic Synthesis". MIT DSpace. URL:[Link]
-
Yamai, Y., et al. "Selective and Efficient Synthesis of Oxindole Derivatives". Semantic Scholar. URL:[Link]
